molecular formula C8H4F4N2O B12854077 4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole

4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole

Cat. No.: B12854077
M. Wt: 220.12 g/mol
InChI Key: NEFIKZZVKXYHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole is a fluorinated benzimidazole derivative. Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical and physical properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole typically involves the introduction of fluorine atoms into the benzimidazole core. One common method is the electrophilic fluorination of a suitable benzimidazole precursor. This can be achieved using reagents such as xenon difluoride or elemental fluorine under controlled conditions to ensure regioselectivity and yield optimization .

Industrial Production Methods

Industrial production of fluorinated benzimidazole derivatives often employs continuous flow reactors to enhance reaction efficiency and safety. These reactors allow precise control over reaction parameters such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-5-carboxylic acid derivatives, while nucleophilic substitution can introduce various functional groups at the fluorinated positions .

Scientific Research Applications

4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-5-(trifluoromethoxy)-2-pyridinamine
  • 4-(Trifluoromethoxy)benzyl trichloroacetimidate
  • 2,2-bis(trifluoromethyl)-4-fluoro-5-trifluoromethoxy-1,3-dioxole

Uniqueness

4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct electronic and steric properties compared to other fluorinated heterocycles. This uniqueness makes it a valuable scaffold for the development of novel compounds with diverse applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H4F4N2O

Molecular Weight

220.12 g/mol

IUPAC Name

4-fluoro-5-(trifluoromethoxy)-1H-benzimidazole

InChI

InChI=1S/C8H4F4N2O/c9-6-5(15-8(10,11)12)2-1-4-7(6)14-3-13-4/h1-3H,(H,13,14)

InChI Key

NEFIKZZVKXYHPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)F)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.